

1H-thieno[3,2-d]oxazine-2,4-dione CAS number and structure

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Compound of Interest

Compound Name: 1H-thieno[3,2-d][1,3]oxazine-2,4-dione

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An In-Depth Technical Guide to 1H-thieno[3,2-d][1][2]oxazine-2,4-dione: A Versatile Heterocyclic Building Block

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, fused-ring systems containing both sulfur and nitrogen hold a place of particular significance due to their prevalence in biologically active molecules. This guide focuses on 1H-thieno[3,2-d][1][2]oxazine-2,4-dione, a compact yet highly reactive bicyclic molecule that serves as a powerful intermediate for the synthesis of more complex chemical entities.

Known colloquially as thiaisatoic anhydride, its structure is analogous to the well-known isatoic anhydride, with the benzene ring replaced by a thiophene ring. This substitution imparts unique physicochemical properties and reactivity, making it a valuable tool for researchers in drug development. This document provides a comprehensive overview of its chemical identity, a validated synthesis protocol, its characteristic reactivity, and its applications as a precursor to novel molecular scaffolds.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the starting point for all rigorous scientific investigation. 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is a stable, solid compound under standard conditions, facilitating its handling and storage in a laboratory setting.[3]

Property	Value	Source
CAS Number	78756-28-2	[1][2][4][5]
Molecular Formula	C ₆ H ₃ NO ₃ S	[3][6]
Molecular Weight	169.16 g/mol	[5][6]
IUPAC Name	1H-thieno[3,2-d][1][2]oxazine-2,4-dione	[6]
Appearance	Solid	[3]
SMILES	C1=CSC2=C1NC(=O)OC2=O	[6]
InChI Key	QHTTXSWWWSYDRY-UHFFFAOYSA-N	[3][6]

Synthesis Protocol: From Amino Acid to Bicyclic Anhydride

The synthesis of 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is most effectively achieved through the cyclization of its corresponding ortho-amino carboxylic acid, 3-aminothiophene-2-carboxylic acid. This transformation is analogous to the well-established synthesis of isatoic anhydride from anthranilic acid.[7][8] The critical step involves the introduction of a carbonyl group that engages both the amine and carboxylic acid functionalities. Phosgene or its safer, solid equivalent, triphosgene (bis(trichloromethyl) carbonate), is the reagent of choice for this cyclization.

The use of triphosgene is preferred in modern laboratory settings due to its comparative safety and ease of handling. The reaction proceeds by converting the amino group into an intermediate isocyanate, which is then intramolecularly trapped by the adjacent carboxylic acid to form the desired dione structure.

Experimental Protocol: Synthesis via Triphosgene-Mediated Cyclization

Materials:

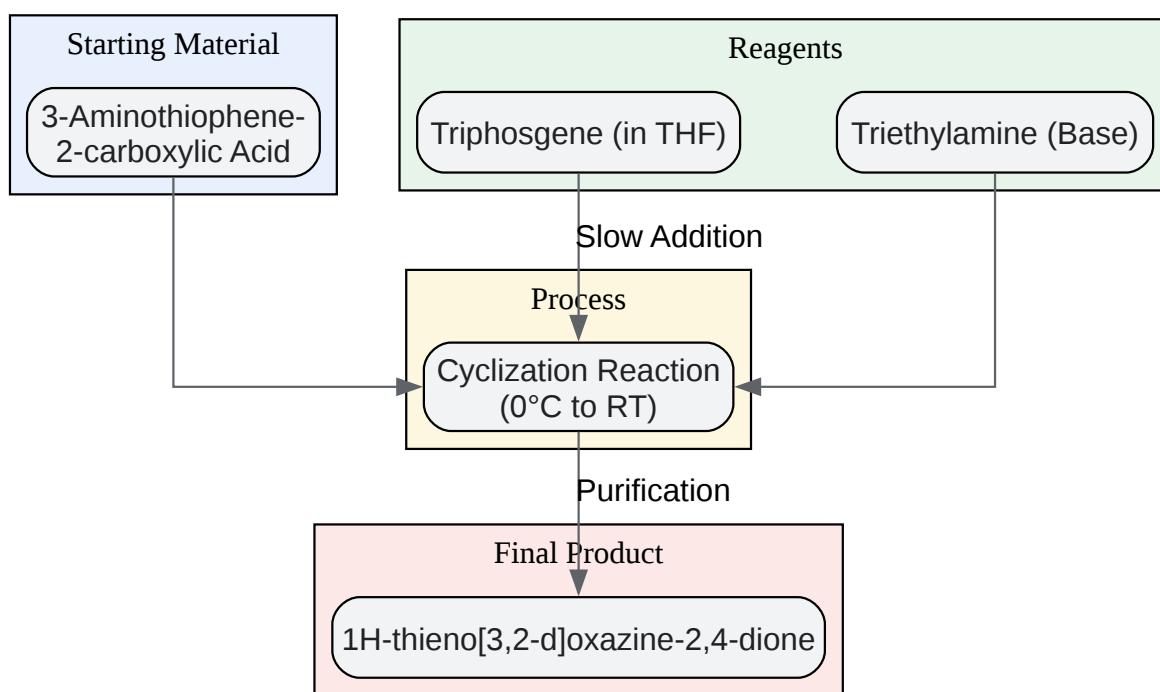
- 3-aminothiophene-2-carboxylic acid
- Triphosgene (Bis(trichloromethyl) carbonate)
- Anhydrous Tetrahydrofuran (THF)
- Triethylamine (Et_3N)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-aminothiophene-2-carboxylic acid (1 equivalent). Anhydrous THF is added to create a suspension.
- Cooling: The flask is cooled to 0 °C in an ice-water bath.
- Base Addition: Triethylamine (2.2 equivalents) is added dropwise to the suspension to act as a base, deprotonating the carboxylic acid and scavenging the HCl generated during the reaction.
- Phosgene Equivalent Addition: A solution of triphosgene (0.4 equivalents, providing 1.2 equivalents of phosgene) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes. The temperature is carefully maintained at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The triethylamine neutralizes the generated HCl, driving the reaction to completion.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer

Chromatography (TLC).

- Work-up: The reaction mixture is filtered to remove triethylammonium hydrochloride salt. The filtrate is concentrated under reduced pressure.
- Purification: The resulting crude solid is washed with a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted triphosgene and other impurities. The purified 1H-thieno[3,2-d][1][2]oxazine-2,4-dione is then dried under vacuum.



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Caption: Synthetic workflow for 1H-thieno[3,2-d]oxazine-2,4-dione.

Reactivity and Application in Drug Development

The synthetic utility of 1H-thieno[3,2-d][1][2]oxazine-2,4-dione stems from its electrophilic nature. The two carbonyl groups are susceptible to nucleophilic attack, leading to ring-opening.

This reactivity allows it to serve as a versatile precursor for a variety of fused heterocyclic systems, which are privileged structures in medicinal chemistry.[9][10]

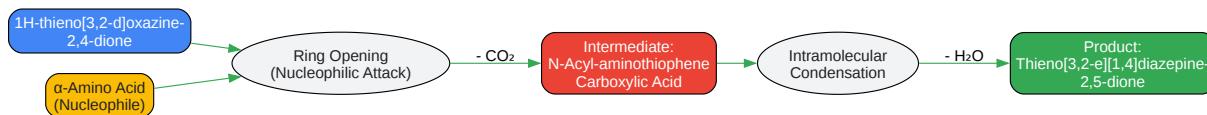
A prime example of its application is in the synthesis of thieno[3,2-e][1][6]diazepine-2,5-diones. [1][11] These structures are bioisosteres of benzodiazepines, a class of compounds known for a wide range of biological activities. The synthesis involves the reaction of the thiaisatoic anhydride with α -amino acids.

Mechanism of Action: Reaction with α -Amino Acids

The reaction with an α -amino acid proceeds via a well-defined, two-step sequence:

- Nucleophilic Acyl Substitution: The amino group of the α -amino acid acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride (typically the more reactive C4 carbonyl). This leads to the opening of the oxazine ring and the formation of an intermediate N-acyl-aminothiophene carboxylic acid. Carbon dioxide is released in this process.
- Intramolecular Cyclization: The newly formed amide intermediate then undergoes an intramolecular condensation reaction. The carboxylic acid group of the original amino acid moiety reacts with the thiophene-bound amide, eliminating a molecule of water and forming the seven-membered diazepine ring.

This reaction provides a straightforward and efficient route to optically pure bicyclic diazepinediones, as the chirality of the starting α -amino acid is retained.[1][11]



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Caption: Reaction pathway for the synthesis of thienodiazepinediones.

The resulting thieno[3,2-d]pyrimidine and related scaffolds have been investigated for a variety of biological activities, including as kinase inhibitors for anticancer applications and as 17 β -hydroxysteroid dehydrogenase type 2 (17 β -HSD2) inhibitors for conditions like osteoporosis. [\[12\]](#)[\[13\]](#)[\[14\]](#)

Conclusion

1H-thieno[3,2-d][1][2]oxazine-2,4-dione is more than just a chemical compound; it is an enabling tool for chemical innovation. Its stable nature, combined with a predictable and versatile reactivity profile, makes it an invaluable building block for constructing complex molecular architectures. For researchers and scientists in drug development, understanding the synthesis and reactivity of this "thiaisatoic anhydride" opens doors to novel libraries of thieno-fused heterocycles, paving the way for the discovery of next-generation therapeutics.

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